5-Hydroxyhydantoin

描述

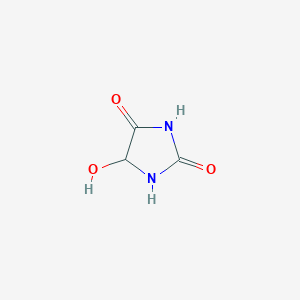

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxyimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLUZALOENCNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400049 | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29410-13-7 | |

| Record name | 5-Hydroxyhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29410-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Generation of 5 Hydroxyhydantoin in Biological Systems

Oxidative Degradation Pathways of Pyrimidine (B1678525) Derivatives

5-Hydroxyhydantoin and its derivatives are notable products of oxidative damage to DNA. Their formation is a consequence of the degradation of pyrimidine bases, which are fundamental components of the genetic code.

The compound this compound and its related structures are major oxidation products of pyrimidine nucleobases within DNA. Specifically, (5R) and (5S) diastereomers of 1-[2-deoxy-beta-D-erythro-pentofuranosyl]-5-hydroxyhydantoin (5-OH-dHyd) are recognized as significant oxidation products of 2'-deoxycytidine (B1670253). mdpi.com Similarly, the related compound, 5-hydroxy-5-methylhydantoin (B43818), is a primary product resulting from the oxidation of thymidine (B127349). mdpi.comacs.org This oxidative damage can be initiated by various reactive species generated within biological systems. nih.gov

The formation of this compound derivatives is driven by the action of potent oxidizing agents on pyrimidine bases. nih.gov Among the most significant of these are hydroxyl radicals (•OH), which are highly reactive and can attack almost every organic biomolecule. nih.gov Hydroxyl radicals, along with one-electron oxidants, react with the pyrimidine bases cytosine and thymine (B56734) in DNA, leading to the production of this compound derivatives. nih.gov The reaction often involves the addition of the hydroxyl radical to the 5,6-double bond of the pyrimidine ring. nih.gov This process is a key mechanism of DNA damage resulting from oxidative stress, a condition implicated in numerous diseases and aging. nih.govnih.gov One-electron oxidation of 5-hydroxypyrimidines, which are themselves dehydration products of cytosine glycols, can also lead to a cascade of reactions that form this compound. nih.gov

An interesting characteristic of this compound modifications is their ability to undergo a form of structural rearrangement known as ring-chain tautomerism. nih.gov This process involves the transformation into a pair of diastereomers through an open-chain carbonyl intermediate. nih.gov The mechanism for the formation of related imidazolidine (B613845) products, which share structural similarities, is thought to involve rearrangement reactions that, in the presence of molecular oxygen, likely proceed through an intermediate pyrimidine endoperoxide. nih.gov

Detection in Biological Samples

The presence of this compound in biological materials serves as an indicator of oxidative damage. Its detection in various contexts, from cancer therapy to archaeology, highlights its relevance as a biomarker.

Radiotherapy is a cornerstone of cancer treatment that utilizes ionizing radiation to kill tumor cells, partly by inducing the production of reactive oxygen species (ROS) and causing oxidative stress. This induced oxidative stress leads to widespread DNA damage. Studies have shown that both radiotherapy and chemotherapy increase the levels of biomarkers for DNA oxidation in cancer patients. While many studies focus on measuring other oxidative lesions like 8-oxo-7,8-dihydroguanine (8-oxoGua), the formation of pyrimidine oxidation products is an inherent consequence of the process. nih.gov The repair of oxidized pyrimidine lesions, such as 5-hydroxy-5-methylhydantoin, is considered a potential target for enhancing the effectiveness of anticancer drugs and radiotherapy, implying that these lesions are formed and present a challenge to cancer cells during treatment. nih.gov

This compound has been identified as a key form of damage in ancient DNA. An analysis of DNA extracted from various ancient samples, including those from permafrost, revealed that this compound and 5-hydroxy-5-methylhydantoin were present in all of them. These compounds are oxidation products of pyrimidines. Notably, the study found that the amplification of mitochondrial DNA was only successful in samples that contained significantly lower amounts (threefold to 29-fold less) of these hydantoins. This suggests that the accumulation of these oxidative lesions is a critical factor in the degradation and preservation of ancient genetic material.

Interactive Data Table: Formation of this compound

| Precursor Base | Reactive Species | Key Intermediate(s) | Final Product |

| Cytosine / 2'-deoxycytidine | Hydroxyl Radicals (•OH), One-Electron Oxidants | Cytosine Glycols, Pyrimidine Endoperoxides | This compound |

| Thymine / Thymidine | Hydroxyl Radicals (•OH), One-Electron Oxidants | Not specified | 5-Hydroxy-5-methylhydantoin |

Interactive Data Table: Detection of this compound

| Biological Context | Sample Type | Significance |

| Cancer Therapy | Tumor Cells / Patient Samples (Urine, Blood) | Biomarker for oxidative stress induced by radiotherapy and chemotherapy. |

| Archaeogenetics | Ancient Remains (e.g., bone, permafrost samples) | Marker of post-mortem oxidative DNA damage; high levels correlate with poor DNA preservation. |

Mechanistic Studies of this compound Formation

The generation of this compound is a multi-step process involving several reactive intermediates. Detailed mechanistic studies have elucidated the pathways of its formation, providing insight into the chemical transformations that occur when DNA is subjected to oxidative damage.

Oxidation of 2'-deoxycytidine

The oxidation of 2'-deoxycytidine is a primary route to the formation of this compound. This process is initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and one-electron oxidants, which are generated during normal cellular metabolism or through exposure to exogenous agents. chemguide.co.uk

The reaction begins with the formation of a 2'-deoxycytidine radical cation. nih.gov This highly reactive intermediate can then undergo a series of competing reactions, including deprotonation, tautomerization, and hydration. nih.gov A crucial step in the pathway is the hydration of the radical cation, which leads to the formation of 5-hydroxy-2'-deoxycytidine (B120496) (5-OH-dCyd). nih.gov

Subsequent deamination of 5-OH-dCyd yields 5-hydroxy-2'-deoxyuridine (B1206715) (5-OH-dUrd). nih.gov This intermediate is then further oxidized to form diastereomers of isodialuric acid nucleoside. nih.gov These products are unstable at neutral pH and decompose into the corresponding dialuric acid derivatives. nih.gov Finally, the dialuric acid derivatives undergo a ring contraction, a key rearrangement step, to yield the stable end-product, this compound. nih.gov The identity of these intermediates and the final product has been confirmed through analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov

Table 1: Key Intermediates in the Oxidation of 2'-deoxycytidine to this compound

| Compound Name | Role in Pathway |

| 2'-deoxycytidine radical cation | Initial reactive intermediate |

| 5-hydroxy-2'-deoxycytidine (5-OH-dCyd) | Product of radical cation hydration |

| 5-hydroxy-2'-deoxyuridine (5-OH-dUrd) | Deamination product of 5-OH-dCyd |

| Isodialuric acid derivatives | Initial oxidation products of 5-OH-dUrd |

| Dialuric acid derivatives | Decomposition products of isodialuric acid |

Ozonation Pathways Leading to this compound

Ozone (O₃), a potent oxidizing agent present in the environment, can also lead to the formation of this compound from pyrimidine bases in DNA. pnas.org The reaction of ozone with the C5-C6 double bond of the cytosine ring initiates the ozonation pathway. pnas.org

This reaction proceeds via the Criegee mechanism, which involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide intermediate, also known as a molozonide. nih.gov This intermediate rapidly rearranges to form a more stable secondary ozonide. nih.gov

The ozonide can then undergo further reactions, including heterolytic or homolytic cleavage, followed by hydrolysis and rearrangements. These complex reaction cascades can lead to the formation of various degradation products, including those with amide moieties. Ultimately, through a series of ring-opening and rearrangement reactions, the pyrimidine ring is cleaved and can form this compound. The exact sequence of intermediates in the ozonation of cytosine leading specifically to this compound is a subject of ongoing research, but the initial attack on the C5-C6 double bond is the critical initiating step.

Table 2: General Intermediates in the Ozonolysis of Alkenes (Criegee Mechanism)

| Intermediate Name | Description |

| Molozonide (Primary Ozonide) | Unstable initial adduct of ozone and the double bond |

| Carbonyl Oxide (Criegee Intermediate) | Formed from the retro-1,3-dipolar cycloaddition of the molozonide |

| Ozonide (Secondary Ozonide) | More stable cyclic intermediate formed from the recombination of the carbonyl oxide and a carbonyl compound |

Synthesis and Derivatization of 5 Hydroxyhydantoin for Research Applications

Chemical Synthesis Methodologies

The preparation of 5-hydroxyhydantoin and its substituted analogues can be achieved through several synthetic routes, often employing inexpensive and readily available starting materials. These methods range from one-pot tandem reactions to multi-step sequences involving oxidation of heterocyclic precursors.

Tandem Processes for this compound Derivatives

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer an efficient and atom-economical approach to complex molecules. For the synthesis of this compound derivatives, these processes streamline the procedure, minimize waste, and can provide access to a variety of substituted products. One notable tandem approach involves the reaction of α-ketoacids with carbodiimides, which proceeds through the rearrangement of an O-acyl urea (B33335) intermediate to furnish the hydantoin (B18101) core in good yields.

Oxidation of 4,5-Dihydroxyimidazolin-2-one with Hydrogen Peroxide and Metal Ions

A significant and practical method for synthesizing this compound involves the oxidation of 4,5-dihydroxyimidazolin-2-one. This process is notable for its use of inexpensive starting materials and straightforward reaction conditions. google.comepo.org The reaction is typically carried out in an aqueous medium where 4,5-dihydroxyimidazolin-2-one is oxidized using hydrogen peroxide. google.com The presence of a metal ion catalyst, such as divalent iron (Fe²⁺) or monovalent copper (Cu⁺), is crucial for the reaction to proceed efficiently. google.comepo.org The procedure can be conducted by adding a hydrogen peroxide solution to an aqueous solution of the starting material containing the metal ion catalyst. google.com To optimize the reaction and yield, conditions can be controlled, for instance, by carrying out the process under shading and in the absence of molecular oxygen. epo.org

Table 1: Reaction Parameters for the Oxidation of 4,5-Dihydroxyimidazolin-2-one

| Parameter | Condition | Source(s) |

| Starting Material | 4,5-Dihydroxyimidazolin-2-one | google.comepo.org |

| Oxidizing Agent | Hydrogen Peroxide | google.com |

| Catalyst | Divalent Iron (Fe²⁺) or Monovalent Copper (Cu⁺) ion | google.comepo.org |

| Solvent | Aqueous Medium | google.com |

| Optimal Conditions | Shading, absence of molecular oxygen | epo.org |

Reactions of α-Ketoacids with Carbodiimides

A versatile and efficient method for preparing derivatives of this compound is the reaction between α-ketoacids and commercially available carbodiimides. This reaction, performed under mild conditions and sometimes facilitated by visible light, proceeds as a tandem process. google.com The initial step involves the formation of an O-acyl urea intermediate, which subsequently undergoes a rearrangement to yield the this compound derivative. This method is valued for its high atom economy, positioning it as a green chemical procedure. google.com The reaction is particularly useful for synthesizing trifluoromethyl-substituted hydantoins, which are of interest in medicinal chemistry.

Synthesis from Glyoxal (B1671930) and Urea

This compound, also known by the common name glyoxalurea, can be synthesized from the inexpensive and simple starting materials glyoxal and urea. wikipedia.org The process is typically a two-step sequence. First, glyoxal and urea are reacted in an aqueous solution to form the intermediate compound 4,5-dihydroxyimidazolin-2-one. google.comepo.org This precursor is then isolated or used directly in the subsequent step. The second step is the oxidation of this intermediate, as detailed in section 3.1.2, using hydrogen peroxide and a metal ion catalyst to yield this compound. google.comepo.org This pathway provides a cost-effective and scalable method for the production of the target compound from basic chemical feedstocks.

Preparation of Modified Nucleosides and Oligonucleotides

The study of DNA damage and repair mechanisms often requires the precise placement of a specific lesion, such as this compound, within a DNA strand. This is achieved through the chemical synthesis of modified nucleosides that can be incorporated into oligonucleotides.

Site-Specific Incorporation into Oligodeoxyribonucleotides

The site-specific incorporation of a this compound lesion into an oligodeoxyribonucleotide is a key technique for biochemical and structural studies. The most common strategy does not involve the direct insertion of a pre-formed this compound nucleoside during synthesis, as it can be unstable. Instead, the process often begins with the synthesis of a more stable precursor nucleoside.

One established method involves chemically preparing a modified 2'-deoxyribonucleoside, such as 1-(2-Deoxy-β-d-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin, which is a major oxidation product of thymidine (B127349). This stable hydantoin nucleoside is then converted into a phosphoramidite (B1245037) building block. This phosphoramidite can then be used in standard automated solid-phase oligonucleotide synthesis to be site-specifically incorporated into a DNA chain. This approach requires the use of mild deprotection conditions at the end of the synthesis to ensure the integrity of the incorporated lesion. The purity and structure of the final modified oligonucleotide are typically verified using techniques like HPLC, mass spectrometry (MALDI-TOF or ESI-MS), and polyacrylamide gel electrophoresis.

An alternative pathway involves incorporating a precursor lesion, such as 5-hydroxy-2'-deoxycytidine (B120496), into the oligonucleotide using its corresponding phosphoramidite. The fully synthesized oligonucleotide is then treated with an oxidizing agent, which converts the 5-hydroxycytosine (B44430) base into the this compound lesion in situ. This post-synthesis modification allows for the creation of the desired damage at a specific, predetermined location within the DNA strand.

Table 2: Research Findings on Site-Specific Incorporation

| Finding | Research Focus | Analytical Methods | Source(s) |

| A modified 5-hydroxy-5-methylhydantoin (B43818) 2'-deoxyribonucleoside was prepared and converted to a phosphoramidite for site-specific incorporation into DNA oligomers. | Synthesis and biochemical analysis of a thymidine oxidation product. | HPLC, Mass Spectrometry, Polyacrylamide Gel Electrophoresis | |

| This compound lesions in DNA are recognized and excised by various DNA N-glycosylases from E. coli and yeast. | DNA repair studies using synthetic oligonucleotides containing a unique this compound. | Denaturing Polyacrylamide Gel Electrophoresis, MALDI-TOF Mass Spectrometry | |

| 5-hydroxy-5-methylhydantoin acts as a strongly blocking lesion for several DNA polymerases. | In vitro nucleotide incorporation studies using a template containing the hydantoin lesion. | Not specified |

Phosphoramidite Approach for Modified DNA Fragments

The site-specific incorporation of lesions like this compound into synthetic DNA oligonucleotides is crucial for studying their effects on DNA replication, repair, and structure. The phosphoramidite method is the gold standard for automated solid-phase DNA synthesis, prized for its high efficiency and adaptability. twistbioscience.comnih.gov To incorporate a this compound moiety, it must first be converted into a stable phosphoramidite building block.

The general process involves several key steps:

Synthesis of the Modified Nucleoside: A nucleoside containing the this compound lesion, or a precursor that can be converted to it, is synthesized. For related lesions like 5-hydroxymethyl-2'-deoxycytidine, this often starts from a more common nucleoside like 5-iodo-2'-deoxyuridine. nih.gov

Protection of Functional Groups: To prevent unwanted side reactions during oligonucleotide synthesis, all reactive groups on the nucleoside must be protected. This includes the 5'-hydroxyl group, which is typically protected with a dimethoxytrityl (DMT) group, and the exocyclic amines of the nucleobase. twistbioscience.com The hydroxyl group of the this compound moiety itself may also require protection, for instance, with a t-butyldimethylsilyl (TBDMS) group. nih.gov

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, in the presence of an activator like 5-benzylthio-1H-tetrazole (BTT). chemrxiv.org This reaction creates the phosphoramidite moiety, which is the reactive group that will form the internucleotide linkage.

Automated DNA Synthesis: The resulting this compound phosphoramidite is then used in a standard automated DNA synthesizer. The synthesis cycle involves four main steps: deblocking (removal of the 5'-DMT group), coupling (reaction of the phosphoramidite with the free 5'-hydroxyl of the growing DNA chain), capping (blocking any unreacted chains), and oxidation (conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester). twistbioscience.comnih.gov

This approach allows for the precise placement of the this compound lesion within a DNA sequence of any desired length, enabling detailed biochemical and structural studies. nih.govnih.gov

Synthesis of this compound Derivatives for Specific Research Purposes

Beyond incorporation into DNA, derivatives of this compound are synthesized for various research goals, including the development of new chemical probes or therapeutic candidates.

The synthesis of bis(hydantoinyloxy)alkanes involves linking two this compound units via an alkane chain. While specific literature detailing the synthesis of bis(hydantoinyloxy)alkanes directly from this compound is not abundant, a general synthetic strategy can be proposed based on standard Williamson ether synthesis principles. This would involve a double nucleophilic substitution reaction.

A plausible synthetic route would be the reaction of two equivalents of this compound with one equivalent of a dihaloalkane (e.g., dibromoalkane or diiodoalkane) in the presence of a suitable base. The base deprotonates the hydroxyl group of this compound, forming a hydantoinate anion which then acts as a nucleophile, attacking the electrophilic carbon of the dihaloalkane.

Proposed Reaction Scheme:

2 x (this compound) + X-(CH₂)n-X + 2 x Base → Hydantoin-O-(CH₂)n-O-Hydantoin + 2 x Base-H⁺X⁻

(Where X = Cl, Br, I and n = number of methylene (B1212753) units)

This type of reaction is analogous to the synthesis of other bis-ether compounds and would provide a straightforward method for creating these dimeric structures for further study. researchgate.net

Many biological molecules are chiral, and their interactions are often stereospecific. Therefore, the ability to synthesize specific enantiomers (non-superimposable mirror images) of this compound derivatives is of significant interest. Enantioselective synthesis aims to produce a single enantiomer in high excess.

Recent advances in asymmetric catalysis have provided powerful tools for this purpose. One notable approach is the use of chiral phosphoric acids (CPAs) as catalysts. nih.govrsc.orgresearchgate.net For instance, the condensation of glyoxals with ureas can be catalyzed by a CPA to produce 5-monosubstituted hydantoins with high yields and excellent enantiomeric ratios (e.r.). nih.govresearchgate.net The mechanism is believed to involve a face-selective protonation of an enol intermediate, directed by the chiral environment of the catalyst. nih.govresearchgate.net

Another strategy involves the asymmetric hydrogenation of prochiral exocyclic alkenes using a transition metal catalyst, such as a Palladium/BINAP system. researchgate.net This method has been used to synthesize 5-aryl substituted chiral hydantoins, where the addition of a chiral Brønsted acid was found to be crucial for achieving high enantioselectivity. researchgate.net These methods, while demonstrated on other hydantoins, lay the groundwork for developing enantioselective routes to chiral this compound derivatives.

Table 1: Examples of Enantioselective Hydantoin Synthesis Methods

| Method | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Chiral Acid Catalysis | Glyoxals + Ureas | Chiral Phosphoric Acid (CPA) | Single-step condensation with high enantioselectivity (up to 98:2 e.r.). nih.govresearchgate.net |

| Asymmetric Hydrogenation | 5-Methylenehydantoins | Pd/BINAP + Chiral Brønsted Acid | Hydrogenation of a C=C double bond to create a chiral center; enantioselectivity up to 90% ee. researchgate.net |

| Dynamic Kinetic Resolution | Hydantoinase/Carbamoylase enzymes | Biocatalytic | Resolution of a racemic mixture to yield a single enantiomer, often with 100% chemical and optical yield. mdpi.com |

Isotope Labeling for Advanced Spectroscopic Analysis

Isotope labeling is an indispensable tool in modern chemical and biological research, particularly for nuclear magnetic resonance (NMR) spectroscopy. nih.gov By replacing specific atoms (e.g., ¹²C, ¹⁴N) with their NMR-active isotopes (¹³C, ¹⁵N), researchers can selectively observe and probe different parts of a molecule, aiding in structure elucidation and the study of reaction mechanisms. openmedscience.comnih.gov

Several methods have been developed for the synthesis of isotopically labeled hydantoins. openmedscience.com A common strategy involves using simple, commercially available labeled precursors. For example:

[¹³C] or [¹⁴C]Urea: Can be used to introduce a labeled carbonyl carbon into the hydantoin ring. openmedscience.com

[¹³C,¹⁵N]Potassium Cyanide: Used in the Bucherer-Bergs reaction to incorporate both labeled carbon and nitrogen. openmedscience.com

Labeled Glycine: [1-¹³C], [2-¹⁴C], or [¹⁵N]glycine can be used as a starting material to produce hydantoin labeled at the C4, C5, or N1 position, respectively. openmedscience.com

[¹³C]Carbon Dioxide: A recent method utilizes [¹³C]CO₂ directly for the ¹³C-labelling of hydantoins, mediated by a phosphine (B1218219) diiodide complex. This is also adaptable for short-lived isotopes like ¹¹C for PET imaging. rsc.org

These labeled compounds are crucial for a range of applications, from metabolic studies to the detailed analysis of drug-protein interactions. openmedscience.comnih.gov For instance, ¹³C and ¹⁵N NMR studies were essential in confirming the structure of guanidinohydantoin, a product of guanosine (B1672433) oxidation, which exists as a mixture of slowly equilibrating diastereomers. nih.gov

Table 2: Common Precursors for Isotope Labeling of Hydantoins

| Isotope Precursor | Target Atom(s) in Hydantoin Ring | Synthetic Method | Reference |

|---|---|---|---|

| [¹³C]Urea | C2 | Reaction with 5-chlorohydantoin | openmedscience.com |

| [¹³C,¹⁵N₂]Urea | C2, N1, N3 | Reaction with pyrimidinetrione | openmedscience.com |

| [¹⁵N]Glycine | N1 | Cyclization of ureidoacetic acid intermediate | openmedscience.com |

| [1-¹³C]Glycine | C4 | Cyclization of ureidoacetic acid intermediate | openmedscience.com |

| [¹³C]CO₂ | C2 | Phosphine-mediated carbonyl insertion | rsc.org |

Structural Elucidation and Characterization Techniques

Spectroscopic Methods for 5-Hydroxyhydantoin and its Derivatives

Spectroscopy is a cornerstone in the structural analysis of this compound, offering insights into its atomic composition and bonding arrangement.

¹H NMR: In the proton NMR spectrum of this compound, a characteristic signal would be expected for the proton at the C5 position. This methine proton, being adjacent to a hydroxyl group and the hydantoin (B18101) ring, would likely appear as a singlet. The chemical shift would be influenced by the solvent and concentration. The protons attached to the nitrogen atoms (N1-H and N3-H) would typically appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, temperature, and hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. For this compound, five distinct signals would be anticipated. The C2 and C4 carbonyl carbons would resonate at the downfield end of the spectrum (typically >150 ppm). The C5 carbon, bearing the hydroxyl group, would appear in the range of 70-90 ppm. mdpi.com

2D NMR: Two-dimensional NMR techniques are essential for confirming the precise structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C5 carbon and its attached H5 proton. libretexts.org

COSY (Correlation Spectroscopy): While limited for this compound due to the lack of proton-proton coupling, in derivatives with adjacent protons, it is used to establish proton-proton connectivities. nih.gov

Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles and data from related compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| H at C5 | ¹H | ~5.0 - 5.5 | Singlet | C2, C4 |

| H at N1 | ¹H | Variable (Broad) | Singlet | C2, C5 |

| H at N3 | ¹H | Variable (Broad) | Singlet | C2, C4 |

| C2 | ¹³C | ~155 - 160 | - | H at N1, H at N3 |

| C4 | ¹³C | ~170 - 175 | - | H at N3, H5 |

| C5 | ¹³C | ~80 - 90 | - | H at N1 |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis.

Molecular Ion: With a chemical formula of C₃H₄N₂O₃, this compound has a molar mass of 116.076 g·mol⁻¹. wikipedia.org In mass spectrometry, this would be observed as the molecular ion peak [M+H]⁺ at m/z 117 or other adducts depending on the ionization technique used.

Fragmentation Pattern: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that typically yield the protonated molecule. youtube.com Tandem mass spectrometry (MS/MS) is then used to induce fragmentation. The fragmentation of the hydantoin ring is characteristic and can proceed through several pathways. For this compound, key fragmentation events would likely include:

Loss of H₂O: A neutral loss of water (18 Da) from the molecular ion is a common fragmentation for hydroxylated compounds, leading to a fragment ion at m/z 99.

Loss of CO: The loss of carbon monoxide (28 Da) is a typical fragmentation for cyclic carbonyl compounds. researchgate.net

Ring Cleavage: Cleavage of the hydantoin ring can lead to the loss of isocyanic acid (HNCO, 43 Da).

Enzymatic reaction mixtures containing this compound have been analyzed using MALDI-Time of Flight (TOF) mass spectrometry. nih.gov For quantitative studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and selectivity. openmedscience.comyoutube.com

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation principles.

| m/z (Positive Mode) | Proposed Fragment | Formula of Loss | Mass of Loss (Da) |

|---|---|---|---|

| 117 | [M+H]⁺ | - | - |

| 99 | [M+H - H₂O]⁺ | H₂O | 18.01 |

| 89 | [M+H - CO]⁺ | CO | 28.01 |

| 74 | [M+H - HNCO]⁺ | HNCO | 43.02 |

Chromatographic Techniques for Analysis and Purification

Chromatography is essential for the separation and purification of this compound from reaction mixtures or biological samples, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of polar, non-volatile compounds like this compound. nih.gov

Reversed-Phase HPLC: This is the most common mode used for hydantoin analysis. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. nih.govchemicalbook.com For this compound, a gradient elution is typically employed, starting with a high percentage of aqueous buffer and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. researchgate.net This allows for the efficient elution and separation of the polar analyte from less polar impurities.

Detection:

UV-Vis Detector: Hydantoins have a weak chromophore, but they can be detected at low UV wavelengths (around 210-220 nm).

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, making it the gold standard for quantitative analysis of this compound in complex matrices. openmedscience.comyoutube.com

Table 3: Typical HPLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid researchgate.net |

| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~215 nm or Mass Spectrometry (ESI) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, screening for the presence of this compound, and determining appropriate solvent systems for column chromatography.

Stationary Phase: Silica gel 60 F254 plates are commonly used for the analysis of polar organic compounds. For highly polar compounds, cellulose (B213188) plates can also be effective. nih.gov

Mobile Phase: The choice of mobile phase (eluent) is critical and depends on the polarity of the compound. For this compound, a relatively polar solvent system is required to achieve an appropriate retention factor (Rf) value (typically between 0.2 and 0.8). Common systems include mixtures of ethyl acetate/hexane, dichloromethane/methanol, or butanol/acetic acid/water. nih.govnih.gov

Visualization: Since this compound is not strongly UV-active or colored, a visualization agent is typically required. The TLC plate is sprayed with a reagent that reacts with the functional groups of the compound to produce a colored spot.

Table 4: TLC Systems and Visualization for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase Examples | Dichloromethane:Methanol (e.g., 9:1 v/v) Ethyl Acetate:Hexane (e.g., 8:2 v/v) Butanol:Acetic Acid:Water (e.g., 4:1:5 v/v) nih.gov | | Visualization Agents | Potassium Permanganate (KMnO₄) stain: Reacts with the hydroxyl group to produce a yellow-brown spot on a purple background. Phosphomolybdic Acid (PMA) stain: A general stain that produces blue-green spots on a yellow background upon heating. wikipedia.orgVanillin stain: Can react with the hydroxyl and amide groups to form a colored spot upon heating. |

X-ray Crystallography for Structural Determination

Notably, the crystal structures of the DNA glycosylase Fpg bound to a DNA duplex containing a 5-hydroxy-5-methylhydantoin (B43818) lesion have been resolved. nih.gov These structures reveal critical details about the conformation of the hydantoin ring when it is a site of DNA damage. In these complexes, the hydantoin moiety is flipped out of the DNA helix and into the enzyme's active site. nih.gov The electron density maps from these crystallographic studies have been interpreted to show the specific interactions between the hydantoin lesion and the amino acid residues of the enzyme. nih.gov Interestingly, even when a mixture of the (5R, 5S)-diastereomers of the hydantoin-containing DNA was used for crystallization, the resulting structures showed a preference for the R-configured C5 atom in the enzyme's binding pocket, suggesting a degree of stereochemical selectivity in the recognition and binding process. nih.gov

The resolution of these co-crystal structures provides an atomic-level view of how a DNA repair enzyme recognizes this specific type of damage, which is a crucial step in understanding the molecular mechanisms of DNA repair. nih.gov The structural data obtained from these studies, such as bond lengths, bond angles, and torsion angles of the bound hydantoin derivative, are invaluable for computational modeling and for designing inhibitors of these enzymes. nih.gov

Analysis of Isomeric Forms and Tautomerism

This compound and its nucleoside derivatives exhibit complex isomeric and tautomeric behavior in solution, which is fundamental to their chemical reactivity and biological implications.

Ring-Chain Tautomerism and Diastereomer Formation

A key characteristic of this compound derivatives is their ability to undergo ring-chain tautomerism. nih.gov This process involves the opening of the hydantoin ring to form an open-chain carbonyl intermediate, which can then re-close to form a pair of diastereomers at the C5 position (5R and 5S). nih.gov This equilibrium between the closed-ring and open-chain forms is a dynamic process influenced by factors such as pH. nih.gov

The formation of these diastereomers is a significant aspect of this compound chemistry, as the different stereoisomers can have distinct biological properties and may be processed differently by enzymes. The interconversion between these diastereomers complicates the analysis of these compounds and has important implications for their role in mutagenesis and DNA repair. nih.gov

Isomerization of Nucleoside Anomers (e.g., α-furanose, β-pyranose)

When this compound is part of a nucleoside, the potential for isomerization extends beyond the hydantoin ring itself to the attached sugar moiety. Research on N1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin has demonstrated that this nucleoside undergoes a complex series of isomerizations in solution. nih.gov

Initially, the purified diastereomers (5R and 5S) of the β-furanose anomer were observed to interconvert. nih.gov However, further investigation revealed that the sugar moiety itself could transform, leading to the formation of three additional pairs of diastereomers: the α-furanose, β-pyranose, and α-pyranose anomers. nih.gov This complex isomerization process is proposed to occur through a mechanism involving ring-chain tautomerism of both the hydantoin and the sugar moieties. nih.gov

The rate of this isomerization is significantly influenced by pH, with the process being suppressed at pH 6 compared to higher pH values. nih.gov This isomerization has also been observed to occur in purified DNA, although at a slower rate than in solution. nih.gov The ability of this compound nucleosides to exist as a mixture of multiple anomers and diastereomers can complicate the biological processing of this form of DNA damage. nih.gov

Table 1: Isomeric Forms of N1-(2-deoxy-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin

| Hydantoin Diastereomer | Sugar Anomer |

| 5R | β-furanose |

| 5S | β-furanose |

| 5R | α-furanose |

| 5S | α-furanose |

| 5R | β-pyranose |

| 5S | β-pyranose |

| 5R | α-pyranose |

| 5S | α-pyranose |

Biological Implications and Dna Repair Mechanisms

5-Hydroxyhydantoin as a DNA Lesion

This compound is a notable DNA lesion that arises from the oxidative damage of pyrimidine (B1678525) bases, such as cytosine and thymine (B56734). wikipedia.orgnih.gov This alteration to the DNA structure can have profound biological consequences, primarily by interfering with the fundamental processes of DNA replication and transcription. nih.gov The presence of this lesion within the DNA helix transforms it into a problematic site for the cellular machinery that reads and duplicates the genetic code.

Research has firmly established that this compound and its derivatives, such as 5-hydroxy-5-methylhydantoin (B43818), act as significant roadblocks for DNA synthesis. nih.gov These lesions are considered strong blocking lesions for various DNA polymerases. acs.orgacs.orgnih.gov When a DNA polymerase encounters a this compound residue on the template strand, its progression is often halted. nih.gov

In vitro studies have demonstrated this blocking effect on several key polymerases. For instance, the replication of a DNA template containing 5-hydroxy-5-methylhydantoin was shown to be strongly impeded for the Klenow fragment of Escherichia coli polymerase I, Taq DNA polymerase, and mammalian DNA polymerase β. acs.orgacs.orgnih.gov This blockage prevents the accurate duplication of the genetic material, which can lead to incomplete replication and potentially cell death if not repaired. While some specialized, low-fidelity polymerases might be able to bypass the lesion, the process is often error-prone. nih.gov

| DNA Polymerase | Effect of this compound Lesion | Reference |

|---|---|---|

| Klenow fragment (of E. coli polymerase I) | Strongly blocking | acs.orgnih.gov |

| Taq DNA polymerase | Strongly blocking | acs.orgnih.gov |

| DNA polymerase β | Strongly blocking | acs.orgnih.gov |

The failure to repair this compound lesions can have severe consequences, including mutagenesis and carcinogenesis. nih.govresearchgate.net If the cell's repair mechanisms are overwhelmed or deficient, the persistence of these lesions can lead to permanent alterations in the DNA sequence. nih.gov When DNA replication is blocked, the cell may activate alternative, error-prone polymerases to bypass the damage, which can result in the insertion of incorrect bases opposite the lesion. wikipedia.orgnih.gov

This process of introducing mutations is a fundamental step in the initiation of cancer. The accumulation of oxidative DNA damage, including this compound, contributes to genomic instability, a hallmark of many cancers and age-related diseases. nih.gov Mutations in critical genes, such as those controlling cell growth and division, can arise from the incorrect processing of these lesions, potentially leading to malignant transformation. researchgate.net

DNA Repair Pathways for this compound Lesions

To counteract the deleterious effects of lesions like this compound, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for correcting small, non-helix-distorting base modifications, such as those caused by oxidative damage, is the Base Excision Repair (BER) pathway. nih.govnih.govresearchgate.netmdpi.com

The BER pathway is a multi-step process that is initiated by a class of enzymes known as DNA glycosylases. nih.govnih.gov These enzymes are responsible for recognizing and excising the damaged or inappropriate base from the DNA backbone. nih.govnih.gov This action creates an apurinic/apyrimidinic (AP) site, which is a sugar-phosphate residue without a base. nih.gov Subsequent enzymes in the BER pathway then process this AP site to restore the original DNA sequence.

For hydantoin (B18101) lesions, the BER pathway is the main line of defense. nih.govresearchgate.net The process begins with the specific recognition of the damaged pyrimidine by a DNA glycosylase, which cleaves the N-glycosidic bond connecting the base to the deoxyribose sugar. nih.gov

A variety of DNA glycosylases, from bacteria to humans, have been identified to act on this compound and its derivatives. nih.govacs.org These enzymes exhibit activity towards oxidized pyrimidines and are crucial for initiating their repair.

Escherichia coli Endonuclease III (Nth or Endo III): This is one of the primary enzymes in bacteria that recognizes and removes oxidized pyrimidines, including hydantoin lesions. acs.orgacs.orgnih.gov

Escherichia coli Formamidopyrimidine-DNA glycosylase (Fpg): While primarily known for excising oxidized purines like 8-oxoguanine, Fpg also shows activity against certain oxidized pyrimidines, including this compound. nih.govacs.orgacs.orgnih.gov

Human Endonuclease VIII-like proteins (NEIL1, NEIL2): These are human DNA glycosylases that play a significant role in repairing oxidative DNA damage. mdpi.com Both NEIL1 and NEIL2 are capable of excising a broad range of oxidized bases, including hydantoin lesions, from DNA. nih.govnih.govresearchgate.netelifesciences.org NEIL proteins are notable for their ability to remove lesions from various DNA structures, including single-stranded and bubble-structured DNA, suggesting a role in repair during replication and transcription. nih.govresearchgate.net

Human NTH1 (Endonuclease III homolog 1): As the human homolog of the bacterial Endo III, NTH1 is a key enzyme in the BER of oxidized pyrimidines. researchgate.netnih.gov

| DNA Glycosylase | Organism/Family | Activity on Hydantoin Lesions | Reference |

|---|---|---|---|

| Endonuclease III (Nth/Endo III) | Bacterial (e.g., E. coli) / Human (NTH1) | Yes | acs.orgacs.orgnih.gov |

| Formamidopyrimidine-DNA glycosylase (Fpg) | Bacterial (e.g., E. coli) | Yes | nih.govacs.orgacs.orgnih.gov |

| NEIL1 | Human | Yes | nih.govnih.govresearchgate.net |

| NEIL2 | Human | Yes | researchgate.netmdpi.comnih.gov |

| Ntg1, Ntg2 | Yeast (S. cerevisiae) | Yes | acs.orgacs.org |

The efficiency and specificity with which different DNA glycosylases recognize and remove this compound can vary. This specificity is crucial for ensuring that only damaged bases are removed, while the vast number of normal bases are left untouched. researchgate.net

Studies have shown that bacterial Fpg and Endo III, along with their yeast counterparts Ntg1 and Ntg2, can effectively excise 5-hydroxy-5-methylhydantoin from double-stranded DNA. acs.orgacs.org However, the yeast Ogg1 protein, which primarily targets 8-oxoguanine, does not show activity on this lesion. acs.orgnih.gov

The human NEIL glycosylases also exhibit distinct specificities. NEIL1 is highly efficient at removing hydantoin lesions, even more so than other oxidized bases like thymine glycol. nih.gov It can also remove these lesions when they are mispaired with other bases, which is important for preventing mutations. nih.gov NEIL2 is unique in its preference for excising lesions located within non-standard DNA structures, such as bubbles, which may form during replication or transcription. researchgate.netatlasofscience.org This suggests NEIL2 plays a specialized role in protecting the genome when the DNA strands are separated. Furthermore, some human glycosylase activities show a preference for removing related lesions like 5-hydroxymethyluracil (B14597) when mispaired with guanine, indicating that the instability of the DNA duplex at the lesion site can contribute to recognition by the repair enzyme. nih.gov

Nucleotide Incision Repair (NIR) Pathway

The Nucleotide Incision Repair (NIR) pathway serves as an alternative and backup system to the Base Excision Repair (BER) pathway for handling oxidative DNA damage. researchgate.netnih.gov Unlike BER, which is initiated by a DNA glycosylase that removes the damaged base, NIR is a DNA glycosylase-independent pathway. nih.gov In the context of this compound, a product of pyrimidine oxidation, NIR is initiated directly by an AP (apurinic/apyrimidinic) endonuclease. nih.govnih.gov This enzyme recognizes the distortion in the DNA helix caused by the lesion and incises the phosphodiester backbone immediately 5' to the damaged nucleotide. nih.govnih.gov This action creates a single-strand break with a 3'-hydroxyl group and a 5'-dangling modified nucleotide, setting the stage for subsequent repair steps. researchgate.netnih.gov

Key enzymes responsible for initiating the NIR pathway on hydantoin lesions are AP endonucleases from various organisms. nih.gov Studies have demonstrated that human APE1, Escherichia coli Nfo, and Saccharomyces cerevisiae Apn1 can all recognize and process this compound and its methylated form, 5-hydroxy-5-methylhydantoin. nih.gov These enzymes cleave the DNA strand on the 5' side of the hydantoin lesion. nih.gov This incision activity is crucial as it creates the necessary entry point for other repair proteins to complete the restoration of the DNA strand. numberanalytics.comnumberanalytics.com The efficiency and specific buffer conditions for these enzymes can vary; for instance, APE1's activity can be modulated by factors such as pH and the concentration of divalent cations like MgCl₂. nih.gov

The following table summarizes the activity of key AP endonucleases on hydantoin lesions within the NIR pathway.

| Enzyme | Origin | Substrate(s) | Action |

| APE1 | Human | This compound, 5-Hydroxy-5-methylhydantoin | Incises the phosphodiester backbone 5' to the lesion. nih.gov |

| Nfo | E. coli | This compound, 5-Hydroxy-5-methylhydantoin | Incises the phosphodiester backbone 5' to the lesion. nih.gov |

| Apn1 | S. cerevisiae | This compound, 5-Hydroxy-5-methylhydantoin | Incises the phosphodiester backbone 5' to the lesion. nih.gov |

The entire NIR process for this compound has been successfully reconstructed in vitro using purified human proteins. nih.gov These experiments demonstrate the coordinated action of multiple repair factors. The process begins with APE1 making the initial incision 5' to the this compound lesion. nih.gov Following this, DNA polymerase β (POLβ) initiates strand-displacement synthesis from the newly created 3'-hydroxyl end. nih.gov This synthesis generates a flap structure containing the hydantoin lesion, which is then cleaved and removed by Flap endonuclease 1 (FEN1). nih.gov The final step involves DNA Ligase I (LIG1), which seals the remaining nick in the DNA backbone, thereby restoring the integrity of the strand. nih.gov These reconstitution assays confirm that the NIR pathway is a viable and efficient mechanism for removing hydantoin lesions from DNA. researchgate.netnih.gov

Enzymatic Processing and Interactions

While some repair pathways can successfully remove hydantoin lesions, these modifications also present a significant challenge to the cell by acting as molecular traps for certain DNA repair enzymes. researchgate.net Specifically, bifunctional DNA glycosylases, which are key enzymes in the BER pathway, can become irreversibly entrapped by this compound and its analogue, 5-hydroxy-5-methylhydantoin. nih.govnih.gov Enzymes such as the E. coli formamidopyrimidine-DNA glycosylase (Fpg) and endonuclease VIII (Nei), as well as the human NEIL1, are susceptible to this entrapment. researchgate.net Instead of completing the excision of the damaged base, the enzyme becomes covalently cross-linked to the DNA at the site of the lesion, forming a stable DNA-protein cross-link (DPC). researchgate.netnih.gov This unproductive complex stalls the repair process and can lead to genomic instability if not resolved. nih.gov

The formation of the covalent bond between a DNA glycosylase and a hydantoin lesion is a "suicide" reaction for the enzyme. researchgate.net Structural and biochemical studies have elucidated the mechanism behind this entrapment. nih.govresearchgate.net The process is initiated by the enzyme's catalytic N-terminal proline, which acts as a nucleophile. researchgate.net In a typical BER reaction, this proline would attack the C1' carbon of the damaged nucleotide's sugar backbone to cleave the N-glycosidic bond. researchgate.netnih.gov

However, with a hydantoin lesion, the N-terminal proline performs an atypical nucleophilic attack on the C5 carbon of the hydantoin base itself. researchgate.net This attack results in the formation of a stable, covalent bond between the enzyme and the lesion, creating the unproductive DPC. nih.govresearchgate.net This reaction effectively traps the enzyme on the DNA, preventing it from completing the repair cycle and turning the lesion into a suicide substrate for the glycosylase. researchgate.net

The following table lists DNA glycosylases known to be trapped by hydantoin lesions.

| Enzyme | Origin | Trapping Lesion | Outcome |

| Fpg (MutM) | Lactococcus lactis, E. coli | 5-Hydroxy-5-methylhydantoin | Forms a covalent DNA-protein cross-link (DPC). researchgate.netnih.govresearchgate.net |

| Nei (Endo VIII) | E. coli | 5-Hydroxy-5-methylhydantoin | Forms a covalent DPC. researchgate.net |

| NEIL1 | Human | 5-Hydroxy-5-methylhydantoin | Forms a covalent DPC. researchgate.net |

If this compound lesions are not repaired by pathways like NIR or if they successfully trap repair enzymes, they can pose a significant obstacle to DNA replication. nih.gov These lesions interfere with the progression of the DNA replication machinery. nih.gov When a DNA polymerase encounters an unrepaired this compound, it can be blocked, leading to stalled replication forks. wikipedia.org In some cellular contexts, specialized translesion synthesis (TLS) polymerases may be recruited to bypass the damage. nih.gov However, this bypass is often error-prone, leading to the insertion of incorrect nucleotides opposite the lesion. This mutagenic potential underscores the importance of the efficient removal of this compound to prevent mutations and maintain genomic stability. nih.govwikipedia.org

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior of 5-hydroxyhydantoin, particularly in a biological context such as within a DNA strand. These methods allow for the exploration of conformational landscapes and intermolecular interactions.

Molecular dynamics (MD) simulations, for instance, can model the behavior of this compound and its derivatives over time, providing insights into their structural flexibility and interactions with their environment. Although specific MD studies focusing solely on isolated this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to related systems. For example, MD simulations have been used to study DNA dodecamers containing lesions that are precursors to or structurally related to this compound, such as the 5-hydroxy-6-cytosinyl radical. deepdyve.com These simulations can reveal how such a lesion affects the local and global conformation of the DNA double helix. deepdyve.com

In the context of DNA repair, molecular dynamics simulations have been employed to study the interaction between DNA glycosylases, the enzymes responsible for excising damaged bases, and DNA containing lesions. nih.gov These simulations can elucidate the specific contacts and conformational changes that occur within the enzyme's active site upon binding to a damaged nucleotide.

Another relevant computational approach is the use of combined Monte Carlo and Molecular Mechanics (MM) methods for conformational analysis. This has been applied to hydantoin-based peptidomimetics to explore their propensity to adopt defined secondary structures like β-turns and α-helices. nih.gov Such an approach could similarly be used to investigate the conformational preferences of this compound and its derivatives.

The general workflow for a molecular dynamics simulation is outlined below:

| Step | Description |

| 1. System Setup | The initial coordinates of the molecule (e.g., from X-ray crystallography or a modeling program) are placed in a simulation box, which is then typically filled with solvent molecules (e.g., water) to mimic physiological conditions. |

| 2. Energy Minimization | The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This allows the system to reach a stable, equilibrated state. |

| 4. Production Run | Once equilibrated, the simulation is run for a specific length of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step by integrating Newton's equations of motion. |

| 5. Trajectory Analysis | The resulting trajectory, a record of atomic positions over time, is analyzed to extract information about the molecule's dynamics, conformational changes, and interactions. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are based on the electron density rather than the many-electron wavefunction, which makes them more efficient for larger systems compared to traditional ab initio methods.

DFT is particularly well-suited for studying the structural and vibrational properties of molecules. For instance, DFT calculations have been used to analyze the vibrational spectra of 8-hydroxyquinoline (B1678124) and its derivatives, aiding in the assignment of experimental infrared and Raman bands. researchgate.net Similarly, DFT has been employed to study the vibrational spectra of carbonates and dacarbazine. ias.ac.inmdpi.com

Methodological studies comparing different DFT functionals and basis sets, such as those performed for triclosan, are crucial for ensuring the accuracy of the predicted properties. spectroscopyonline.com These studies help in selecting the most appropriate level of theory for the molecule of interest.

A DFT study of this compound could yield a wealth of information, as summarized in the following table:

| Parameter | Information Obtainable from DFT |

| Optimized Molecular Structure | Provides the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Allows for the prediction and assignment of infrared and Raman spectra. spectroscopyonline.com |

| Electronic Properties | Calculation of HOMO-LUMO energies, which relate to the molecule's reactivity, and the molecular electrostatic potential (MEP), which indicates regions susceptible to electrophilic and nucleophilic attack. |

| Thermodynamic Properties | Estimation of enthalpy, entropy, and Gibbs free energy. |

For example, a DFT calculation on this compound would likely use a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to obtain a balance of accuracy and computational efficiency for predicting its geometry and vibrational spectra.

Prediction of Reaction Mechanisms and Isomerization

Computational methods are invaluable for elucidating reaction mechanisms, including the isomerization pathways of this compound and its derivatives. Experimental studies have shown that 5-hydroxy-5-methylhydantoin (B43818) deoxynucleoside undergoes isomerization through a process of ring-chain tautomerism, leading to a mixture of diastereomers. nih.gov This compound can also isomerize to its α-hydroxy-ketone isomer. nih.gov

Theoretical calculations can model the potential energy surface of these reactions, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

A proposed mechanism for the isomerization of N1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin involves the ring-chain tautomerism of both the hydantoin (B18101) ring and the sugar moiety. nih.gov This process is influenced by pH, with isomerization being suppressed at lower pH values. nih.govnih.gov

Computational studies on related systems, such as the reaction of 5-formylcytosine (B1664653) with hydroxyl radicals, demonstrate how these methods can be used to explore different reaction pathways (e.g., addition vs. abstraction) and determine the most favorable mechanism. researchgate.net

The key aspects of a computational study on the reaction mechanism of this compound isomerization would include:

| Computational Step | Objective |

| Reactant and Product Optimization | Determination of the lowest energy structures of the starting material and the isomeric products. |

| Transition State Search | Locating the saddle point on the potential energy surface that connects the reactant and product, which corresponds to the transition state of the reaction. |

| Frequency Calculation | Confirmation that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and calculation of zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway from the transition state down to the reactant and product to ensure the correct connection. |

These calculations would provide a detailed, step-by-step picture of the isomerization process, complementing the insights gained from experimental observations.

Applications of 5 Hydroxyhydantoin and Its Derivatives in Research

Probes for DNA Damage and Repair Studies

5-Hydroxyhydantoin and its methylated form, 5-hydroxy-5-methylhydantoin (B43818), are significant lesions that arise from the oxidative damage of pyrimidine (B1678525) bases in DNA, specifically 2'-deoxycytidine (B1670253) and thymidine (B127349), respectively. wikipedia.orgnih.govnih.gov These lesions can disrupt normal cellular processes; if left unrepaired, they can block DNA replication and lead to mutations. nih.govacs.org Consequently, synthetic oligonucleotides containing a site-specifically incorporated this compound or its derivatives serve as invaluable probes to investigate the mechanisms of DNA damage and repair. nih.govacs.org

Researchers utilize these modified DNA fragments to study their recognition and processing by cellular repair machinery. acs.org Studies have shown that these lesions are substrates for several DNA N-glycosylases, which are key enzymes in the base excision repair (BER) pathway. nih.govnih.gov The ability of these enzymes to recognize and excise the damaged base is a critical first step in maintaining genome integrity. nih.govhorizondiscovery.com The investigation into how different DNA polymerases interact with these lesions reveals that they can act as strong blocking points for DNA synthesis. acs.org Furthermore, the tendency of this compound nucleosides to isomerize into different anomeric forms can complicate their biological processing within the cell. nih.gov

The following table summarizes the key DNA repair enzymes that have been studied for their ability to process hydantoin (B18101) lesions.

| Enzyme Family | Specific Enzyme(s) | Organism(s) | Activity on Hydantoin Lesions | Reference(s) |

| Endonuclease III Homologs | Endonuclease III (Nth), Ntg1, Ntg2 | E. coli, S. cerevisiae | Recognize and remove this compound and 5-hydroxy-5-methylhydantoin. | nih.govnih.govacs.org |

| Endonuclease VIII Homologs | Endonuclease VIII (Nei) | E. coli | Recognizes and removes hydantoin lesions; can be entrapped by 5-hydroxy-5-methylhydantoin. | nih.govnih.gov |

| Fpg/Nei Family | Formamidopyrimidine DNA glycosylase (Fpg/MutM) | L. lactis, E. coli | Recognizes and removes hydantoin lesions; can be trapped in a covalent complex. | nih.govnih.govacs.org |

| Human NEIL Homologs | hNEIL1 | Human | Can be entrapped by 5-hydroxy-5-methylhydantoin. | nih.gov |

| Ogg1 Family | Ogg1 | S. cerevisiae, Human | Unable to cleave the N-glycosidic bond of hydantoin lesions. | nih.govacs.org |

Precursors in Organic Synthesis

The hydantoin scaffold is a valuable intermediate in organic synthesis. cymitquimica.comjchemrev.com this compound and its derivatives, owing to their functional groups, can be used as precursors for a variety of other molecules. cymitquimica.com The hydroxyl group at the C5 position imparts reactivity, allowing the molecule to participate in reactions like nucleophilic substitution. cymitquimica.com

Efficient synthetic methods have been developed to produce this compound derivatives. One such method involves the reaction of α-ketoacids with carbodiimides, which proceeds through the rearrangement of an O-acyl urea (B33335) intermediate to form the hydantoin ring. researchgate.netfao.org This approach is noted for its atom economy. fao.org More broadly, the synthesis of 5-substituted and 5,5-disubstituted hydantoins can be achieved from corresponding aldehydes or ketones through one-pot procedures. researchgate.net These synthetic routes provide access to a wide range of hydantoin structures that can be further modified. For instance, trifluoromethyl-substituted hydantoins, which are of interest in medicinal chemistry, can be synthesized using these methods and can serve as precursors to corresponding alpha-amino acids. researchgate.net The versatility of the hydantoin ring allows it to be a building block for more complex molecules. orgsyn.org

Development of Analogs for Biological Activity Studies

The hydantoin core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.gov Consequently, there is significant research focused on the synthesis and evaluation of this compound analogs for various biological activities. cymitquimica.com By modifying the substituents at the N1, N3, and C5 positions of the hydantoin ring, chemists can create libraries of compounds to screen for therapeutic potential. nih.govjchemrev.com

Research has explored a wide range of biological activities for hydantoin derivatives, including:

Anticancer Activity : Numerous studies have focused on developing hydantoin derivatives as anticancer agents. nih.govresearchgate.net For example, 3,5-disubstituted hydantoins have shown inhibitory activity against various cancer cell lines, including cervical, breast, pancreatic, lung, and colon carcinomas. nih.gov Thiohydantoin derivatives, where a sulfur atom replaces one of the carbonyl oxygens, have also been investigated for their potent anti-prostate cancer activity. researchgate.net

Antiviral Activity : Certain 3,5-disubstituted hydantoins have demonstrated selective inhibitory effects against viruses such as vaccinia virus, Coxsackie virus, and parainfluenza-3 virus. nih.gov

Anti-inflammatory Activity : Thiohydantoin analogs have been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com

Antimicrobial Activity : Thiohydantoin derivatives have also been screened for activity against various bacteria and fungi. researchgate.net

The following table provides examples of hydantoin analogs and their studied biological activities.

| Hydantoin Analog Class | Example Substitutions | Studied Biological Activity | Reference(s) |

| 3,5-Disubstituted Hydantoins | 3-Benzhydryl-5-isopropyl | Antiviral (Vaccinia virus) | nih.gov |

| 3,5-Disubstituted Hydantoins | 3-Benzhydryl-5-phenyl | Anticancer (HeLa, MCF-7, etc.) | nih.gov |

| 2-Thiohydantoin Derivatives | N'-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-N-phenyl-2-thioxoimidazolidine-1-carboxamide | Anticancer (Prostate) | researchgate.net |

| 1,3-Disubstituted-2-Thiohydantoins | Varied aryl and other groups | Anti-inflammatory (inhibition of NO, IL-1β, IL-6, TNF-α) | mdpi.com |

| 5-Phosphonohydantoins | Diethyl phosphonate (B1237965) group at C5 | Potential antibiotic activity | researchgate.net |

Use in Investigating Enzyme-DNA Interactions

Site-specifically modified oligonucleotides containing this compound lesions are crucial tools for detailed investigations into the interactions between DNA and repair enzymes. nih.gov These probes allow researchers to dissect the molecular mechanisms of lesion recognition and catalysis by DNA glycosylases. nih.govacs.org

A significant finding from these studies is the discovery that 5-hydroxy-5-methylhydantoin can act as a molecular trap for certain DNA glycosylases, including Fpg, Nei, and hNEIL1. nih.gov The interaction results in the formation of an irreversible, covalent DNA-protein crosslink, effectively creating a "suicide complex." nih.gov Structural studies of this trapped complex have provided unprecedented insights into the reaction mechanism. For the Fpg enzyme, the suicide reaction involves a nucleophilic attack by the catalytic N-terminal proline of the enzyme on the C5-carbon of the hydantoin base. nih.gov This detailed structural and biochemical evidence helps to elucidate the functional features that define whether an oxidized pyrimidine will be a substrate for a particular enzyme. nih.gov These investigations are fundamental to understanding the broader principles of how DNA repair enzymes identify a vast array of lesions within the genome. nih.gov

Potential as Chemical Tools in Medicinal Chemistry

Beyond their direct therapeutic potential, this compound and its derivatives serve as valuable chemical tools in the field of medicinal chemistry. cymitquimica.com The hydantoin scaffold's synthetic tractability and its ability to be readily functionalized make it an attractive starting point for developing new bioactive compounds. cymitquimica.comresearchgate.netnih.gov

The structure of hydantoin features two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, which are favorable characteristics for designing molecules that can interact with biological targets like enzymes and receptors. nih.gov This has led to the design and synthesis of hydantoin-based compounds for a wide array of therapeutic areas, including cancer and inflammatory diseases. nih.govmdpi.com For example, some hydantoin derivatives are explored as potential inhibitors of enzymes involved in disease pathways. mdpi.com The development of novel synthetic methodologies, such as mechanochemistry, further enhances the utility of hydantoins by providing more environmentally friendly and efficient routes to these important chemical entities. nih.gov The conversion of hydantoins into phosphonohydantoins to improve water solubility is another strategy used to enhance their drug-like properties, demonstrating their role as a versatile template in drug discovery. researchgate.net

Future Directions and Emerging Research Avenues

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 5-hydroxyhydantoin in biological matrices are paramount for understanding its physiological and pathological roles. Future research is increasingly focused on developing and refining advanced analytical techniques that offer enhanced sensitivity and specificity.

Coupled chromatography-mass spectrometry methods are at the forefront of this endeavor. Gas chromatography-mass spectrometry (GC-MS) has been utilized for the quantification of related hydantoin (B18101) structures, often requiring derivatization to increase volatility. nih.gov For instance, permethylation of hydantoin analogs has been employed prior to GC-MS analysis. nih.gov A more direct approach involves liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for the analysis of hydroxylated metabolites in complex biological fluids like serum and plasma. wikipedia.orgnih.gov The development of ultrafast LC-MS/MS methods is a promising avenue for high-throughput analysis. wikipedia.org

Capillary electrophoresis (CE) presents another powerful tool for the analysis of this compound and related compounds. ekb.egekb.eg CE, especially when coupled with sensitive detection methods like mass spectrometry or laser-induced fluorescence, can offer high-resolution separation of analytes from complex mixtures. nih.gov Innovations in CE detection, such as the use of Z-cells or bubble cells to extend the path length for UV-Vis absorbance detection, can enhance sensitivity. nih.gov

Table 1: Advanced Analytical Techniques for Hydantoin and Related Compounds

| Technique | Abbreviation | Key Features | Relevant Findings |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Requires derivatization for volatility; high sensitivity. | Used for quantifying permethylated hydantoin analogs. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High selectivity and sensitivity for complex matrices. | Applied to quantify hydroxylated metabolites in plasma. wikipedia.orgnih.gov |

| Capillary Electrophoresis | CE | High-resolution separation; suitable for small sample volumes. | Employed for the analysis of related compounds in biological fluids. ekb.egekb.eg |

| Capillary Electrophoresis with enhanced UV-Vis detection | CE-UV/Vis | Increased sensitivity through extended path length cells (Z-cell, bubble cell). | A strategy to overcome the short path length limitations in standard capillaries. nih.gov |

Further Elucidation of Biological Roles Beyond DNA Damage

While the role of this compound as a DNA lesion is well-established, its biological functions beyond this context are largely unexplored and represent a significant area for future research. The broader family of hydantoin derivatives is known to possess a wide array of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects, suggesting that this compound and its derivatives may also exhibit diverse bioactivities.

One potential area of investigation is the metabolic fate of this compound. Research on the metabolism of 1-methylhydantoin (B147300) has shown that it proceeds through 5-hydroxy-1-methylhydantoin, indicating that hydroxylation at the C5 position is a key metabolic step. nih.gov This suggests that this compound itself may be an intermediate in a larger metabolic pathway, and identifying the enzymes and subsequent metabolites involved could reveal novel biological functions.

Furthermore, the interaction of this compound with proteins other than DNA repair enzymes is a nascent field of study. The potential for 5-hydroxy-5-methylhydantoin (B43818), a closely related compound, to act as a suicide inhibitor of certain DNA glycosylases highlights the ability of this class of molecules to modulate enzyme activity. Future studies could explore whether this compound or its derivatives can inhibit other enzymes, such as kinases or proteases, or interact with specific cellular receptors, thereby influencing signaling pathways unrelated to DNA repair. The general pharmacological potential of the hydantoin scaffold provides a strong rationale for screening this compound and its synthetic derivatives for a variety of biological targets.

Exploration of Novel Synthetic Routes for Derivatives

The synthesis of this compound derivatives is crucial for exploring their potential biological activities and for developing new research tools. While classical methods for hydantoin synthesis exist, there is a growing interest in developing novel, more efficient, and versatile synthetic routes.

Recent advances in synthetic methodology offer promising avenues for creating libraries of this compound derivatives. Tandem reactions, where multiple bond-forming events occur in a single pot, represent a green and atom-economical approach. For example, a tandem process involving the reaction of α-ketoacids with carbodiimides under visible light has been reported for the synthesis of this compound derivatives. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, are also being explored for the synthesis of substituted hydantoins.

Modern catalytic methods, such as those employing transition metals, can facilitate the synthesis of previously inaccessible derivatives. These advanced synthetic strategies will be instrumental in generating a diverse range of this compound analogs for biological screening and structure-activity relationship (SAR) studies.

Table 2: Emerging Synthetic Approaches for Hydantoin Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Tandem Reactions | Multiple reactions in a single pot. | Increased efficiency, reduced waste. |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Rapid generation of molecular diversity. |

| Modern Catalytic Methods | Use of transition metals or organocatalysts. | Access to novel and complex structures. |

Integration of Computational and Experimental Approaches for Mechanism Elucidation

Understanding the detailed mechanisms of action of this compound, both in the context of DNA damage and in any newly discovered biological roles, requires a synergistic approach that combines experimental and computational methods.

Computational chemistry, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for studying reaction mechanisms at the molecular level. These methods can be used to model the interaction of this compound with biological macromolecules, such as enzymes and receptors, providing insights into binding modes and the energetics of catalytic processes. For example, computational studies can help to elucidate the transition states of enzymatic reactions involving this compound, complementing experimental data from kinetics studies.